Bismuth subgallate

Catalog No.
S650337
CAS No.
99-26-3
M.F
C7H6BiO6
M. Wt
395.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth subgallate

CAS Number

99-26-3

Product Name

Bismuth subgallate

Molecular Formula

C7H6BiO6

Molecular Weight

395.10 g/mol

InChI

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2

InChI Key

XXCBNHDMGIZPQF-UHFFFAOYSA-L

SMILES

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O

Solubility

Insoluble in cold water and hot water.

Synonyms

bismuth subgallate, bismuth subgallate hydrate, Dermatol Ointment

Canonical SMILES

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O
  • Escherichia coli (E. coli) DrugBank: Bismuth subgallate:
  • Salmonella spp. DrugBank: Bismuth subgallate:
  • Shigella spp. DrugBank: Bismuth subgallate:
  • Vibrio cholerae DrugBank: Bismuth subgallate:
  • Campylobacter jejuni DrugBank: Bismuth subgallate:
  • Helicobacter pylori (H. pylori) DrugBank: Bismuth subgallate:
  • Rotaviruses (some enteric viruses) DrugBank: Bismuth subgallate:

The exact mechanism of action for these antimicrobial effects remains unclear, but research suggests it may involve various factors, including:

  • Disruption of the bacterial cell wall
  • Inhibition of protein synthesis
  • Interference with bacterial metabolism

Bismuth subgallate is a chemical compound with the molecular formula C₇H₅BiO₆. It is primarily recognized for its applications in medicine, particularly as an internal deodorant and in the treatment of gastrointestinal disorders. This compound appears as a bright yellow, odorless, and tasteless powder that is practically insoluble in water, alcohol, and organic solvents but can dissolve in dilute alkaline solutions and hot mineral acids . Bismuth subgallate is often used to deodorize flatulence and stools, making it particularly beneficial for patients with gastrointestinal stomas or conditions leading to fecal incontinence .

  • Antimicrobial activity: Bismuth subgallate might have weak antimicrobial properties against certain bacteria like Helicobacter pylori, although its exact role in eradication therapy remains unclear [].
  • Protective coating: Bismuth subgallate may coat the gastrointestinal mucosa, protecting it from irritation and inflammation [].
  • Adsorbent properties: Due to its structure, bismuth subgallate might bind to gas molecules and odorous compounds in the gut, reducing flatulence [].

The synthesis of bismuth subgallate typically involves the reaction between bismuth nitrate and gallic acid. The general reaction can be represented as follows:

  • Dissolution of bismuth trioxide in concentrated nitric acid to produce bismuth nitrate:
    6HNO3+Bi2O32Bi(NO3)3+3H2O6HNO_3+Bi_2O_3\rightarrow 2Bi(NO_3)_3+3H_2O
  • Reaction of bismuth nitrate with gallic acid:
    Bi(NO3)3+C6H2(OH)3COOHC7H5BiO6+3HNO3Bi(NO_3)_3+C_6H_2(OH)_3COOH\rightarrow C_7H_5BiO_6\downarrow +3HNO_3

This results in the formation of a yellow precipitate of bismuth subgallate, which can then be filtered and dried .

Bismuth subgallate exhibits several biological activities, primarily attributed to its astringent and antiseptic properties. It has been used effectively in wound therapy and for treating infections caused by Helicobacter pylori. The compound acts locally in the gastrointestinal tract, where it reduces inflammation and promotes healing by forming protective barriers over ulcers . Additionally, it is believed to inhibit the action of colonic bacteria on fermentable food residues, thereby reducing gas production and associated odors .

Bismuth subgallate can be synthesized through various methods, including:

  • Direct Reaction: Mixing bismuth nitrate with gallic acid in aqueous solution under controlled temperature conditions.
  • Acidic Medium: Utilizing acetic acid or other solvents to facilitate the reaction between bismuth salts and gallic acid .
  • Temperature Control: Maintaining specific temperatures (around 60°C) during the reaction to optimize yield and purity .

These methods emphasize simplicity and cost-effectiveness while ensuring high-quality product output.

Unique FeaturesBismuth subsalicylateC₇H₅BiO₄AntidiarrhealCommonly used for treating diarrheaBismuth oxychlorideBiOClAntisepticUsed primarily for topical applicationsBismuth citrateC₉H₉BiO₇Gastrointestinal disordersUsed as an antacidBismuth nitrateBi(NO₃)₃Laboratory reagentPrecursor for synthesizing other bismuth compounds

Bismuth subgallate's distinctive properties—such as its ability to deodorize bodily odors while also serving therapeutic functions—make it particularly valuable in clinical settings compared to these similar compounds .

Bismuth subgallate may interact with other medications, notably increasing the excretion rate of certain drugs like canrenoic acid, which could lower its efficacy . Additionally, it may cause temporary discoloration of the tongue and stools due to its interaction with sulfur compounds in saliva or gut flora . Caution is advised when administering this compound to individuals with liver or kidney diseases.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

394.99684 g/mol

Monoisotopic Mass

394.99684 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 30 of 31 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

The most common medical purpose for which bismuth subgallate is currently and formally indicated for is the use as a non-prescription internal deodorant product for the purpose of deodorizing flatulence and stools. Additionally, there are also various non-prescription (over the counter) bismuth subgallate based wound healing products as well as ongoing studies into whether or not the substance can be utilized as a legitimate hemostatic agent - usually for soft tissue surgery in otorhinolaryngology and/or dermatologic settings. Moreover, in the past bismuth subgallate may have seen some use as a treatment for Helicobacter pylori infection. In contrast, contemporary first-line therapies generally involve proton pump inhibitor and antibiotic combination therapies that generally achieve high rates of pathogen eradication, ease of administration, and patient compliance.

Mechanism of Action

Bismuth salts exert their action largely in the upper gastrointestinal tract by way of local activity from luminal bismuth in the stomach and duodenum. In terms of bismuth subgallate's ability to deodorize flatulence and stools as an internal deodorant - although not fully elucidated - it is believed that when the substance is administered orally, its relative insolubility and poor absorption allows it to remain within the gastrointestinal lumen and inhibit colonic bacteria from acting on fermentable food residues in the GI tract. Moreover, when bismuth subgallate is taken orally, various salts like bismuth citrate, bismuth oxychloride, and others are formed. These salts are then taken up into surrounding gastric mucus as well as bound to protein within the base of any ulcers that may be present after coming into contact with gastric juice. Additionally, bismuth compounds like bismuth subgallate are also believed to have the capacity to trigger the secretion of prostaglandins, epithelial growth factor (EGF), and mucosal bicarbonate as a means to inhibit the action of pepsin in gastric juice. These actions subsequently protect gastric mucous from peptic luminal degradation as well as enhance the properties of mucous to assist in the healing of both duodenal and gastric ulcers. In this way, bismuth subgallate works to absorb extra water and/or toxins in the large intestine, allowing it to form a protective coat on the intestinal mucosa and over ulcers that may or may not be associated with infections like those of Helicobacter pylori. Furthermore, studies have shown that bismuth compounds like bismuth subgallate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens like E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni, H. pylori, and some enteric viruses like Rotaviruses. Although the exact mechanism(s) of action by which bismuth compounds are able to elicit such antimicrobial effects remains unclear, a number of experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane; inhibit bacterial enzymes like urease, catalase, and lipase; inhibit bacterial protein and ATP synthesis; and also inhibit or decrease the adherence of bacteria like H. pylori to epithelial cells. In essence, ultrastructural studies have shown evidence of the binding of bismuth complexes to the bacterial wall and periplasmic space between the inner and outer bacterial membrane of H.pylori with subsequent ballooning and disintegration of the pathogen. To various extents, these antimicrobial actions may also illustrate how bismuth subgallate is capable of neutralizing colonic bacteria from acting on fermentable foods as well. Numerous studies have and continue to study the possible hemostatic action that bismuth subgallate may have. As the bismuth salt of gallic acid, bismuth subgallate's chemical structure shares similarities to ellagic acid, another gallic acid derivative. Ellagic acid itself is a clot-promoting agent that initiates thrombin formation by way of the intrinsic pathway via an action on Hageman factor (clotting factor XII). It is believed that bismuth subgallate's ability to activate factor XII is associated with the chemical's negatively charged moieties - whose contact with factor XII would theoretically initiate the intrinsic pathway to blood clotting. Other studies have also suggested that bismuth subgallate is capable of inducing macrophages to secrete growth factors to facilitate wound healing, decreasing lesion area, enhancing granulation tissue formation and re-epithelialization, the initiation of the proliferation of collagen via the activation of fibroblasts, the accelerated re-establishment of blood vessels, and also the restriction of nitric oxide formation. Given such studies regarding bismuth subgallate's potential hemostatic abilities, there has been and continues to be interest in indicating the agent for use in otolaryngology as in tonsillectomies or adenotonsillectomies to achieve reduced bleeding and surgery times; topical treatment in various open wound surgeries to facilitate faster and earlier clotting between tissues; ileostomy; dental surgeries; epistaxis management; among others. Nevertheless, study results are conflicting; where there may be experimental results suggesting some improvements in reduced operation time and operative blood loss when bismuth subgallate is used as a hemostatic agent in tonsillectomies there are also study results that observed bismuth subgallate having a negative influence on the healing processes of wounds inflicted in animal models, in which the use of the agent actually delayed the rate of new vessel formation and optimal wound healing. Finally, bismuth subgallate also demonstrates a strong astringent ability - an action that can facilitate both its deodorant and hemostatic effects and assists in its indication as an active ingredient in a number of non-prescription products for hemorrhoid suppositories or topical applications, diarrhea, etc.

Other CAS

99-26-3

Absorption Distribution and Excretion

Bismuth subgallate is only slightly, if at all, absorbed after oral ingestion. The general human oral bioavailability of bismuth subgallate has been reported as low as 0.04%. Any absorption that does occur is likely to happen from the upper small intestine. The gastrointestinal absorption of bismuth from bismuth compounds demonstrates a large interindividual variation. Factors affecting the absorption involve the formulation of the bismuth subgallate compound as well as the dietary factors of the individuals themselves. Nevertheless, absorption can be enhanced with the concomitant intake of citrate and sulfhydryl-group-containing compounds. Conversely, the simultaneous administration of antacids or a diet that is high in thiol content can lower absorption of bismuth subgallate.
Ingested bismuth is primarily eliminated unabsorbed by way of the faeces. Any absorbed bismuth is eliminated from the body by both the urinary and faecal (including bile) routes. Excretion of absorbed bismuth in the urine is rapid, with most of the metal excreted within 24 hours. About 10% of the absorbed bismuth is detected in faeces, presumably owing to biliary secretion.
In general, oral administration is one of the most common routes of administration for non-prescription bismuth subgallate products and gastrointestinal and systemic absorption is usually very low.
On average, the blood clearance of the bismuth component of a bismuth salt like bismuth subgallate is within the range of 50 to 95 ml/min.

Metabolism Metabolites

No specific metabolism of bismuth is known. In the kidney it induces the de novo synthesis of a bismuth-metal-binding protein, which is a kind of methallothionein.

Wikipedia

Bismuth_subgallate

Biological Half Life

The bismuth component of bismuth subgallate is known to have a terminal half-life of 21-72 days.

General Manufacturing Information

1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy-: ACTIVE

Dates

Modify: 2023-08-15
Sparberg M: Correspondence: Bismuth subgallate as an effective means for the control of ileostomy odor: a double blind study. Gastroenterology. 1974 Mar;66(3):476. [PMID:4813513]
Tramontina VA, Machado MA, Nogueira Filho Gda R, Kim SH, Vizzioli MR, Toledo Sd: Effect of bismuth subgallate (local hemostatic agent) on wound healing in rats. Histological and histometric findings. Braz Dent J. 2002;13(1):11-6. [PMID:11870955]
Puia SA, Renou SJ, Rey EA, Guglielmotti MB, Bozzini CE: Effect of bismuth subgallate (a hemostatic agent) on bone repair; a histologic, radiographic and histomorphometric study in rats. Int J Oral Maxillofac Surg. 2009 Jul;38(7):785-9. doi: 10.1016/j.ijom.2009.03.003. Epub 2009 Apr 16. [PMID:19375279]
Couto EV, Ballin CR, Sampaio CP, Maeda CA, Ballin CH, Dassi CS, Miura LY: Experimental study on the effects of bismuth subgallate on the inflammatory process and angiogenesis of the oral mucosa. Braz J Otorhinolaryngol. 2016 Jan-Feb;82(1):17-25. doi: 10.1016/j.bjorl.2014.12.009. Epub 2015 Oct 27. [PMID:26614041]
Mai LM, Lin CY, Chen CY, Tsai YC: Synergistic effect of bismuth subgallate and borneol, the major components of Sulbogin, on the healing of skin wound. Biomaterials. 2003 Aug;24(18):3005-12. [PMID:12895572]
Lambert JR, Midolo P: The actions of bismuth in the treatment of Helicobacter pylori infection. Aliment Pharmacol Ther. 1997 Apr;11 Suppl 1:27-33. [PMID:9146788]
Agrawal SR, Jain AK, Marathe D, Agrawal R: The effect of bismuth subgallate as haemostatic agent in tonsillectomy. Indian J Otolaryngol Head Neck Surg. 2005 Oct;57(4):287-9. doi: 10.1007/BF02907688. [PMID:23120195]
Vyas KS, Vasconez HC: Wound Healing: Biologics, Skin Substitutes, Biomembranes and Scaffolds. Healthcare (Basel). 2014 Sep 10;2(3):356-400. doi: 10.3390/healthcare2030356. [PMID:27429283]
Benet LZ: Safety and pharmacokinetics: colloidal bismuth subcitrate. Scand J Gastroenterol Suppl. 1991;185:29-35. [PMID:1957122]
Sampognaro P, Vo KT, Richie M, Blanc PD, Keenan K: Bismuth Subgallate Toxicity in the Age of Online Supplement Use. Neurologist. 2017 Nov;22(6):237-240. doi: 10.1097/NRL.0000000000000144. [PMID:29095326]
Burns R, Thomas DW, Barron VJ: Reversible encephalopathy possibly associated with bismuth subgallate ingestion. Br Med J. 1974 Feb 9;1(5901):220-3. [PMID:4818163]
Devrom Internal Deodorant (200 mg bismuth sabgallate)
Drugs.com: Bismuth Subgallate Monograph
COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS: BISMUTH SUBNITRATE, BISMUTH SUBCARBONATE, BISMUTH SUBGALLATE, BISMUTH SUBSALICYLATE
Pepto-Bismol: Why does Pepto-Bismol sometimes darken the tongue/stool and how long does it last?
ScienceDirect: Bismuth subgallate
TITCK Product Information: Kortos (bismuth subgallate/benzocaine/benzalkonium chloride/hydrocortisone acetate) rectal cream

Explore Compound Types